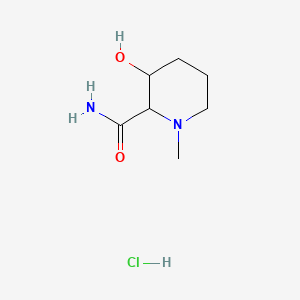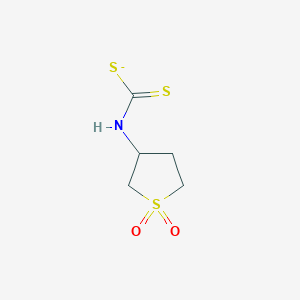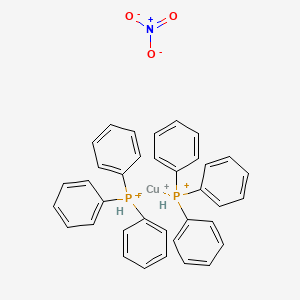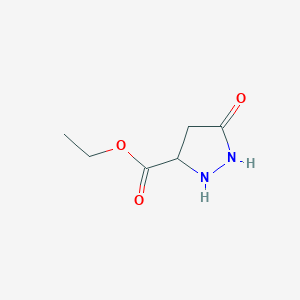![molecular formula C11H17ClN4 B12348513 1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride CAS No. 1856096-31-5](/img/structure/B12348513.png)
1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . The reaction conditions are generally mild and can include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
科学的研究の応用
1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and industrial processes
作用機序
The mechanism of action of 1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
5-Amino-1,3-dimethylpyrazole: A precursor in the synthesis of the compound.
Imidazole Derivatives: Share similar heterocyclic structures and have diverse biological activities.
Thiazole Derivatives: Another class of heterocyclic compounds with various biological activities.
Uniqueness
1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
1856096-31-5 |
|---|---|
分子式 |
C11H17ClN4 |
分子量 |
240.73 g/mol |
IUPAC名 |
1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H16N4.ClH/c1-9-11(8-15(3)13-9)12-7-10-5-4-6-14(10)2;/h4-6,8,12H,7H2,1-3H3;1H |
InChIキー |
KILVJLBGIKXXIW-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1NCC2=CC=CN2C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
![Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+](/img/structure/B12348452.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)
![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)

![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)





![3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester](/img/structure/B12348507.png)

